molecular formula C16H10ClNO3 B606496 Cavosonstat CAS No. 1371587-51-7

Cavosonstat

货号 B606496
CAS 编号: 1371587-51-7
分子量: 299.71
InChI 键: BXSZILNGNMDGSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cavosonstat is an orally bioavailable inhibitor of S-nitrosoglutathione reductase . It promotes the maturation and plasma membrane stability of the cystic fibrosis transmembrane conductance regulator (CFTR) .


Synthesis Analysis

Cavosonstat was rapidly absorbed and demonstrated linear and predictable pharmacokinetics . Its exposure was unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport .


Molecular Structure Analysis

The molecular formula of Cavosonstat is C16H10ClNO3 . Its average mass is 299.708 Da and its monoisotopic mass is 299.034912 Da .


Chemical Reactions Analysis

Cavosonstat is a small molecule that works by blocking the enzyme S-nitrosoglutathione reductase (GSNOR), and preserving the activity of the S-nitrosoglutathione (GSNO) enzyme in cells’ membranes .


Physical And Chemical Properties Analysis

Cavosonstat has a molecular weight of 299.71 g/mol . Its XLogP3-AA is 3.7, it has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .

科学研究应用

Chronic Obstructive Pulmonary Disease (COPD)

Cavosonstat has been studied for its efficacy and safety in treating Chronic Obstructive Pulmonary Disease (COPD). A randomized, double-blind, placebo-controlled, parallel-group, multicenter study was conducted to evaluate the efficacy and safety of Cavosonstat administered twice daily compared with a placebo for 24 weeks in adult subjects with COPD . The study aimed to investigate the effect of Cavosonstat on the annualized rate of moderate-to-severe acute exacerbations of COPD (AECOPD) over 24 weeks of treatment .

Respiratory Function

The same study also investigated the effect of Cavosonstat on respiratory function, as assessed by post-bronchodilator percent-predicted forced expiratory volume in one second (ppFEV1) . This measure is often used to assess the severity of COPD.

Cystic Fibrosis

Cavosonstat has been studied in patients with Cystic Fibrosis (CF) who are homozygous for the F508del-CFTR mutation and being treated with lumacaftor/ivacaftor (Orkambi™) . The study aimed to assess the efficacy of Cavosonstat at 12 weeks when added to preexisting treatment with lumacaftor/ivacaftor in adult patients with CF .

Pharmacokinetics of Cavosonstat

The pharmacokinetics of Cavosonstat has been studied to understand how the drug is absorbed, distributed, metabolized, and excreted in the body .

Safety and Tolerability

The safety and tolerability of Cavosonstat compared with a placebo have been evaluated in clinical trials . This is a crucial aspect of any drug’s application as it determines the risk-benefit ratio.

Quality of Life

The impact of Cavosonstat on the quality of life of patients has been assessed. This is an important measure as it provides insight into how the drug affects patients’ daily lives .

作用机制

Target of Action

Cavosonstat, also known as N91115, primarily targets the S-nitrosoglutathione reductase (GSNOR) enzyme . This enzyme plays a crucial role in modulating levels of S-nitrosoglutathione (GSNO), a key regulator of cystic fibrosis transmembrane conductance regulator (CFTR) protein activity .

Mode of Action

Cavosonstat acts as an inhibitor of the GSNOR enzyme . By inhibiting GSNOR, Cavosonstat increases the levels of GSNO, which in turn promotes the maturation and plasma membrane stability of the CFTR protein . This mechanism of action is complementary to CFTR correctors and potentiators .

Biochemical Pathways

The primary biochemical pathway affected by Cavosonstat involves the regulation of the CFTR protein. The CFTR protein is a channel that transports chloride ions across cell membranes, playing a vital role in the production of mucus, sweat, saliva, tears, and digestive enzymes. By stabilizing the CFTR protein, Cavosonstat enhances its function, improving ion transport across cell membranes .

Pharmacokinetics

Cavosonstat exhibits linear and predictable pharmacokinetics . It is rapidly absorbed and its exposure is unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport . Cavosonstat undergoes extensive Phase II metabolism to inactive glucuronide conjugates, primarily the O-glucuronide .

Result of Action

The primary molecular effect of Cavosonstat’s action is the stabilization of the CFTR protein, leading to improved ion transport across cell membranes . At the cellular level, this results in the normalization of mucus production and other secretions, potentially alleviating symptoms in diseases like cystic fibrosis .

Action Environment

The efficacy and stability of Cavosonstat can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism and transport of Cavosonstat . .

未来方向

Path BioAnalytics, a biotechnology company, has licensed the rights to further develop Cavosonstat from the Chinese company Laurel Therapeutics . They plan to use their technology to help identify those people with CF for whom Cavosonstat may be most effective .

属性

IUPAC Name

3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSZILNGNMDGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1371587-51-7
Record name Cavosonstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cavosonstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAVOSONSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid (150 mg, 0.479 mmol) in anhydrous CH2Cl2 (5 mL) was added AlCl3 (320 mg, 2.40 mmol). The reaction mixture was refluxed overnight. The mixture was quenched with saturated NH4Cl (10 mL) and the aqueous layer was extracted with CH2Cl2/MeOH (v/v=10:1, 30 mL×3). The combined organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated to give the crude product, which was purified by prep-HPLC (0.1% TFA as additive) to give 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid (25 mg, yield 18%). 1H NMR (DMSO, 400 MHz): δ 10.20 (brs, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.10-8.00 (m, 2H), 7.95 (d, J=9.2 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.72 (d, J=8.8 Hz, 1H), 7.38 (dd, J=6.4, 2.8 Hz, 1H), 7.22 (d, J=2.4 Hz, 1H), MS (ESI): m/z 299.9 [M+H]+.
Name
3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。